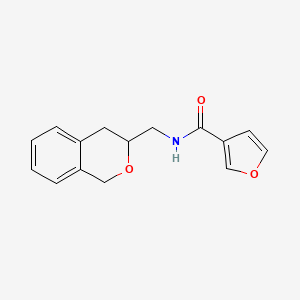
N-(isochroman-3-ylmethyl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Furan-carboxamide derivatives, including N-(isochroman-3-ylmethyl)furan-3-carboxamide, have been studied as novel inhibitors of lethal H5N1 influenza A viruses . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)furan-3-carboxamide involves the binding of the compound to the VGSCs, leading to a decrease in the sodium influx into the cells. This decrease in sodium influx leads to a decrease in the excitability of the neurons, resulting in the modulation of their activity. The selectivity of this compound towards specific VGSC subtypes is due to the unique structure of the compound, which allows it to interact with specific amino acid residues in the VGSCs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of VGSCs with a high degree of selectivity, making it a potential therapeutic agent for various neurological disorders. In vivo studies have shown that this compound can reduce the severity of seizures in animal models of epilepsy, indicating its potential as an antiepileptic drug. Additionally, this compound has been shown to have analgesic effects in animal models of neuropathic pain, making it a potential therapeutic agent for this disorder as well.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(isochroman-3-ylmethyl)furan-3-carboxamide is its selectivity towards specific VGSC subtypes, which allows for the modulation of specific neuronal populations. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its moderate yield and purity, which can make it challenging to obtain in large quantities. Additionally, further research is needed to determine the long-term effects of this compound on the nervous system and other organs.
Future Directions
There are several future directions for the research on N-(isochroman-3-ylmethyl)furan-3-carboxamide. One of the main directions is to further investigate the therapeutic potential of this compound in various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. Additionally, further research is needed to determine the long-term effects of this compound on the nervous system and other organs. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale studies and clinical trials.
Conclusion:
This compound is a novel compound that has shown promise in various scientific research applications, particularly in the field of neuroscience. Its selectivity towards specific VGSC subtypes makes it a potential therapeutic agent for various neurological disorders, including epilepsy and neuropathic pain. While there are limitations to its use, further research on this compound could lead to the development of new treatments for these disorders.
Synthesis Methods
N-(isochroman-3-ylmethyl)furan-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the protection of the furan ring, followed by the introduction of the isochroman ring through a Diels-Alder reaction. The final step involves the deprotection of the furan ring to yield the desired product. The overall yield of the synthesis is moderate, and the purity of the compound can be improved through various purification techniques.
Scientific Research Applications
N-(isochroman-3-ylmethyl)furan-3-carboxamide has shown promise in various scientific research applications. One of the main applications of this compound is in the field of neuroscience, where it has been shown to modulate the activity of VGSCs. VGSCs are essential for the generation and propagation of action potentials in neurons, and their dysfunction has been implicated in various neurological disorders, including epilepsy, neuropathic pain, and multiple sclerosis. This compound has been shown to selectively inhibit the activity of specific VGSC subtypes, making it a potential therapeutic agent for these disorders.
properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-15(13-5-6-18-9-13)16-8-14-7-11-3-1-2-4-12(11)10-19-14/h1-6,9,14H,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKRHCUERHKFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-nitrobenzamide](/img/structure/B2424223.png)
![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2424224.png)
![6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline](/img/structure/B2424226.png)
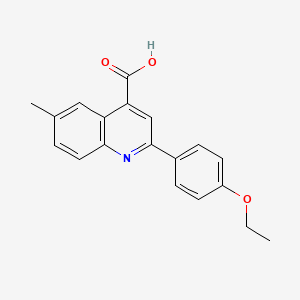
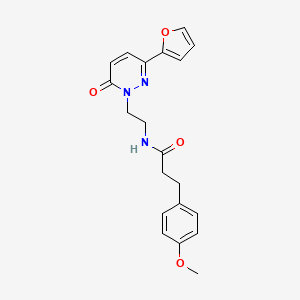
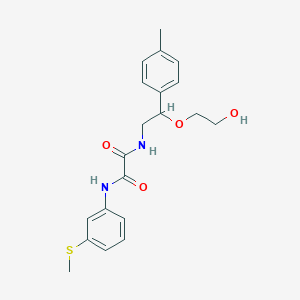
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2424232.png)

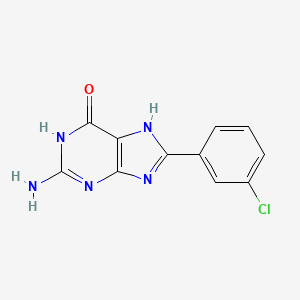
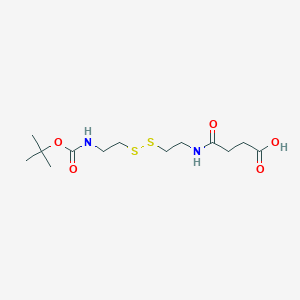
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

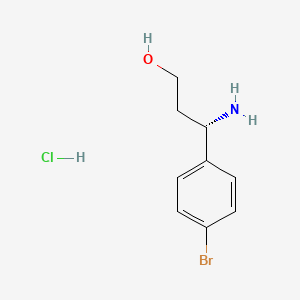
![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/no-structure.png)